

Bruceantinol B: A Technical Overview of Structure and Chemical Properties

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Compound of Interest

Compound Name: *Bruceantinol B*

Cat. No.: B15593798

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of **Bruceantinol B**, a quassinoid natural product. It also addresses the closely related and more extensively studied compound, Bruceantinol, to clarify their distinct identities and summarize their respective chemical and biological data.

Introduction: Distinguishing Bruceantinol B and Bruceantinol

Bruceantinol B and Bruceantinol are both quassinoid compounds isolated from plants of the *Brucea* genus. However, they are distinct chemical entities with different structures and reported biological activities. Bruceantinol is a well-documented STAT3 inhibitor with potent antitumor properties.^{[1][2]} **Bruceantinol B** is a more recently discovered compound, identified during a screening for antibabesial agents.^{[3][4]} This guide will first detail the known properties of **Bruceantinol B** before providing a more in-depth analysis of the well-characterized Bruceantinol.

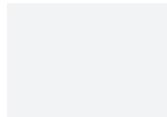
Bruceantinol B

Bruceantinol B was first isolated from the fruits of *Brucea javanica* as part of a search for compounds with activity against the parasite *Babesia gibsoni*.^{[3][4]} Its structure was determined through spectroscopic analysis and chemical transformations.^[4]

Structure and Chemical Properties

The chemical structure of **Bruceantinol B** is presented below, followed by a table summarizing its key chemical properties.

Chemical Structure of **Bruceantinol B**



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Caption: 2D chemical structure of **Bruceantinol B**.

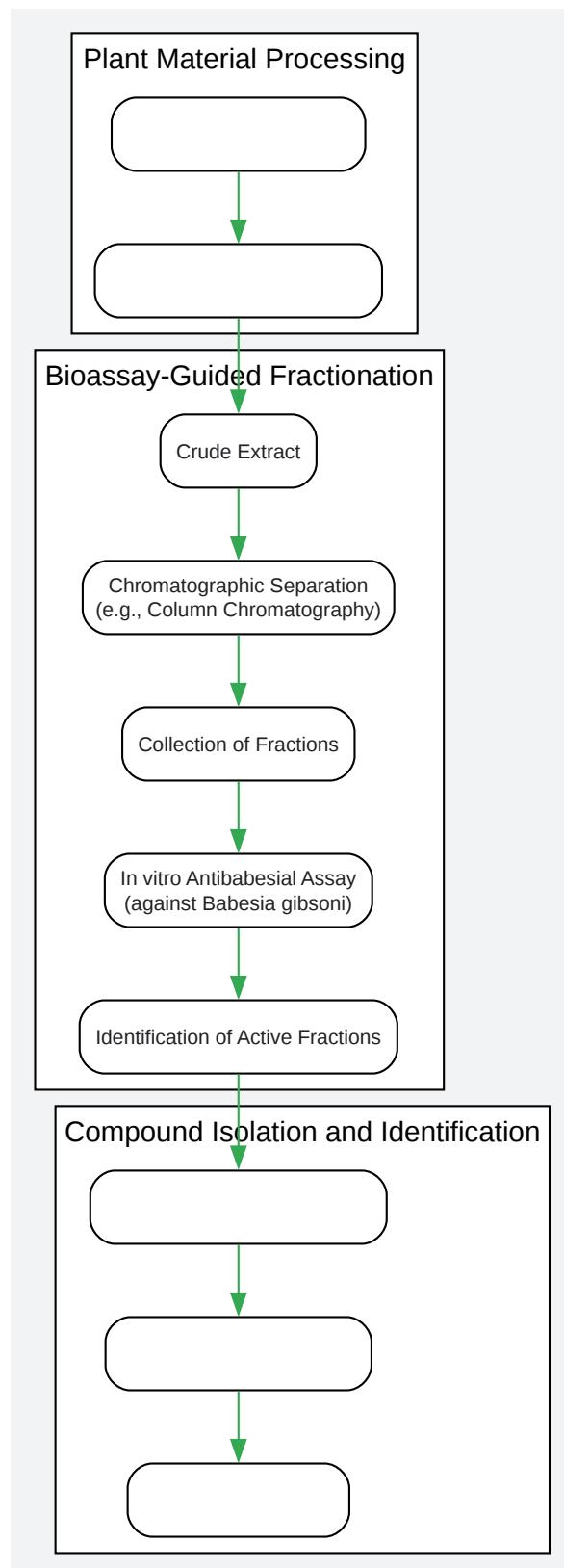
Table 1: Chemical Properties of **Bruceantinol B**

Property	Value	Source
CAS Number	1822332-33-1	[3] [4]
Molecular Formula	C ₂₇ H ₃₄ O ₁₂	[4]
Molecular Weight	550.557 g/mol	[4]
Source	Fruits of <i>Brucea javanica</i>	[3] [4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Experimental Protocols

Isolation of **Bruceantinol B** (General Protocol)

The isolation of **Bruceantinol B** was achieved through bioassay-guided fractionation of a boiled extract of *Brucea javanica* fruits.[\[3\]](#)[\[4\]](#) While the specific, detailed protocol is found within the primary literature, the general workflow is outlined below.

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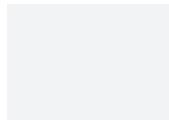
Caption: Generalized workflow for the isolation of **Bruceantinol B**.

Bruceantinol

Bruceantinol is a potent antileukemic quassinoid that has been identified as a novel inhibitor of the STAT3 signaling pathway.[\[1\]](#)[\[2\]](#) Its significant antitumor activity has made it a subject of interest in cancer research.

Structure and Chemical Properties

Chemical Structure of Bruceantinol



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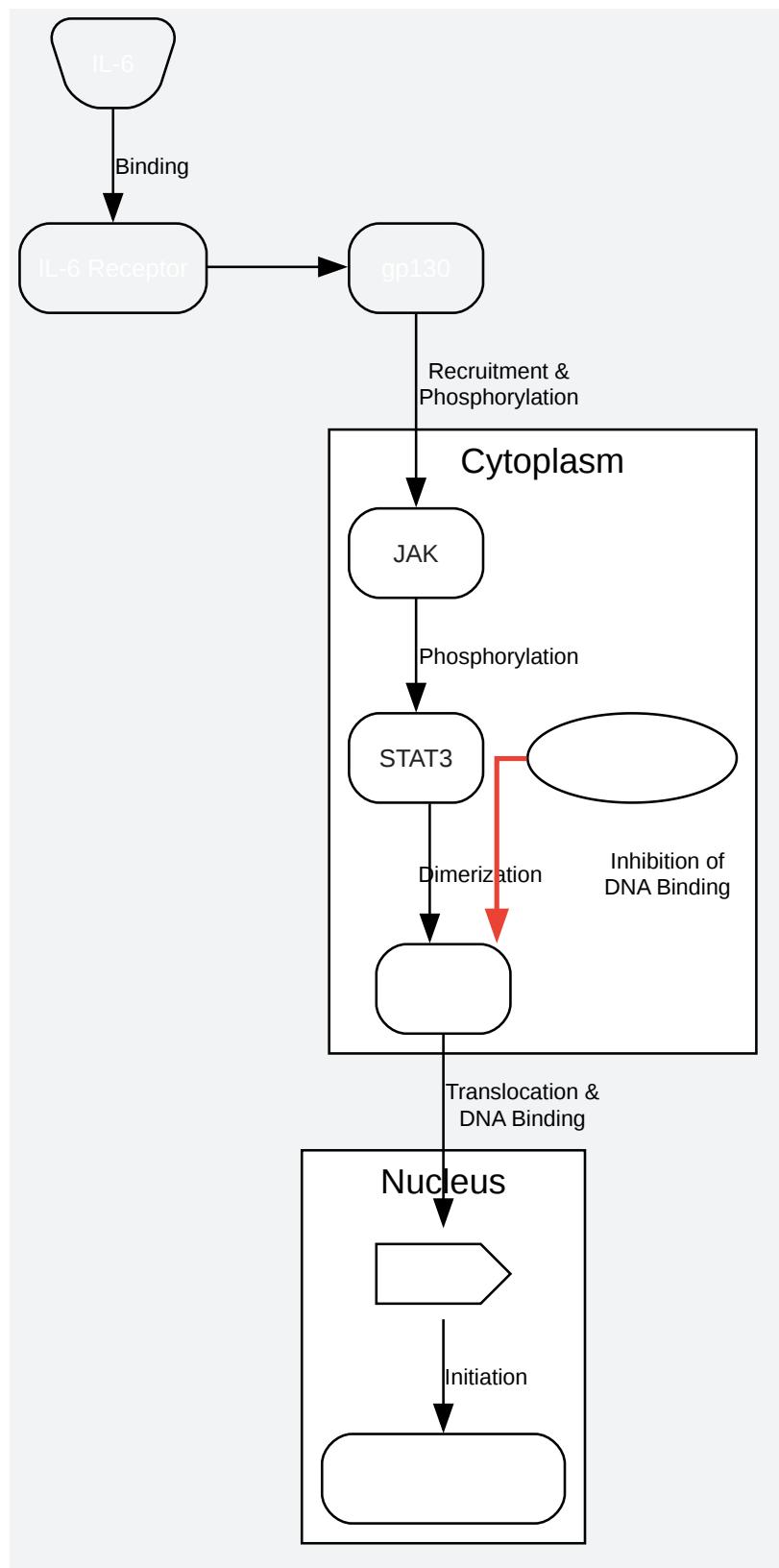
Caption: 2D chemical structure of Bruceantinol.

Table 2: Chemical and Physical Properties of Bruceantinol

Property	Value	Source
CAS Number	53729-52-5	[1] [5]
Molecular Formula	C ₃₀ H ₃₈ O ₁₃	[5]
Molecular Weight	606.6 g/mol	[5]
Description	Triterpenoid	[5]
XLogP3	0.8	[5]

Biological Activity and Signaling Pathway

Bruceantinol demonstrates potent antitumor activity by strongly inhibiting the DNA-binding ability of STAT3 (Signal Transducer and Activator of Transcription 3).[\[1\]](#)[\[2\]](#) This inhibition blocks both constitutive and IL-6-induced STAT3 activation, leading to the suppression of downstream target genes involved in anti-apoptosis (MCL-1, survivin) and cell-cycle regulation (c-Myc).[\[1\]](#)[\[2\]](#)



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Caption: Inhibition of the STAT3 signaling pathway by Bruceantinol.

Table 3: Quantitative Biological Activity of Bruceantinol

Parameter	Value	Cell Line/System	Source
STAT3 DNA-binding IC ₅₀	2.4 pM	In vitro	[2]
Inhibition of STAT3 phosphorylation	30 nM (time-dependent)	HCT116 cells	[1]
Suppression of IL-6-induced STAT3 activation	10-300 nM (24h)	CRC cells	[1]
Reduction of breast cancer cell growth	0-1600 nM (24-48h)	MCF-7 and MDA-MB-231 cells	[1]
Inhibition of CRC tumor xenografts	4 mg/kg (in vivo)	Mouse model	[2]

Experimental Protocols

STAT3 DNA-Binding Assay (General Protocol)

This assay measures the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.

- **Reagent Preparation:** Nuclear extracts containing activated STAT3 are prepared from appropriate cancer cell lines. A double-stranded DNA probe containing the STAT3 binding site is synthesized and labeled (e.g., with biotin).
- **Binding Reaction:** The labeled DNA probe is incubated with the nuclear extract in a binding buffer. Various concentrations of Bruceantinol are added to the reaction mixtures.
- **Detection:** The STAT3-DNA complexes are captured on a streptavidin-coated plate. A primary antibody specific for STAT3 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

- Quantification: A colorimetric substrate is added, and the absorbance is measured. The IC50 value is calculated as the concentration of Bruceantinol that inhibits 50% of STAT3-DNA binding.

Cell Proliferation Assay (General Protocol)

This assay determines the effect of a compound on the growth of cancer cell lines.

- Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of Bruceantinol for specified time periods (e.g., 24, 48 hours).
- Viability Measurement: Cell viability is assessed using a reagent such as MTT or Sulforhodamine B (SRB). The absorbance is read using a plate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.

Conclusion

Bruceantinol B and Bruceantinol are distinct quassinoids with different known biological activities. While **Bruceantinol B** has been identified, further research is required to fully characterize its biological profile. In contrast, Bruceantinol is a well-established, potent inhibitor of the STAT3 signaling pathway with significant potential as an anticancer agent, either alone or in combination therapies.^[2] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

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